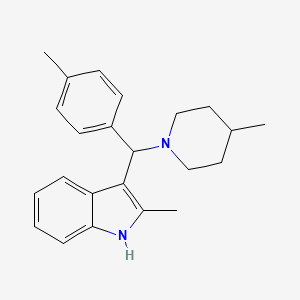

2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole

Description

2-Methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole (molecular formula: C₂₃H₂₈N₂, monoisotopic mass: 332.225 Da) is an indole-based small molecule featuring a 4-methylpiperidinyl group and a p-tolyl moiety attached to the indole core at the 3-position . The compound’s structure combines an aromatic indole scaffold with a sterically hindered piperidine ring and a para-methyl-substituted benzyl group (p-tolyl), which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-methyl-3-[(4-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2/c1-16-8-10-19(11-9-16)23(25-14-12-17(2)13-15-25)22-18(3)24-21-7-5-4-6-20(21)22/h4-11,17,23-24H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHWPZDAJBKAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Attachment of the Piperidine Group: The piperidine group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.

Introduction of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the indole core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole is C21H25N3, with a molecular weight of 319.4 g/mol. The compound features an indole ring system, which is known for its biological activity, particularly in pharmacology. The presence of the p-tolyl and piperidine moieties enhances its interaction with biological targets, making it a candidate for further exploration in drug design.

Medicinal Chemistry

The compound has been investigated as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds. Research has focused on its role as an inhibitor of various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Inhibition of Enzymes

A study published in the Journal of Organic Chemistry highlighted the compound's ability to inhibit certain enzymes through a palladium-catalyzed reaction pathway. This reaction demonstrated the compound's potential as a scaffold for developing inhibitors against specific targets in cancer therapy .

Neuropharmacology

Given the presence of the piperidine group, this compound may exhibit neuroactive properties. Its design suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

Case Study: Acetylcholinesterase Inhibition

Research has shown that derivatives of indole compounds can act as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The bioactivity of similar compounds has been evaluated using Ellman’s method, indicating that modifications on the indole structure can enhance inhibitory activity against this enzyme .

Anticancer Activity

Indole derivatives have been widely studied for their anticancer properties. The unique structure of this compound positions it as a potential candidate for further investigation in cancer research.

Case Study: Targeting Topoisomerases

A thesis from the Groningen Research Institute of Pharmacy discussed the synthesis of indole-based compounds targeting topoisomerases, which are essential for DNA replication and repair in cancer cells. The study emphasized the importance of structural modifications to enhance potency and selectivity against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperidine and methylphenyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the p-Tolyl Group

The p-tolyl group (4-methylbenzyl) is critical for maintaining biological activity. Evidence from pyrazole- and indole-based TNF-α inhibitors demonstrates that replacing the 4-methyl group on the p-tolyl moiety with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-trifluoromethyl) leads to a significant loss of activity. For example, compounds with 4-chlorophenyl (40c) or 4-bromophenyl (40d) groups exhibited reduced TNF-α inhibition compared to the 4-methyl variant (40a) . This suggests that steric hindrance and electronic effects (electron-donating methyl vs. electron-withdrawing halogens) disrupt optimal binding interactions.

Role of the Piperidine/Piperazine Substituents

Replacing the 4-methylpiperidinyl group with other nitrogen-containing heterocycles alters activity:

- Benzenesulfonylmethyl-piperazine hybrids : Compound 4a (2-(benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole) shares the indole core but substitutes the p-tolyl group with a benzenesulfonylmethyl moiety. This modification enhances solubility but reduces binding affinity compared to the p-tolyl variant .

- Piperidine positional isomers : In KRASG12D inhibitors, analogs with 5-phenyl-1H-1,2,4-triazol-3-ylmethyl groups (e.g., compound C4) exhibit distinct conformational effects on protein targets compared to piperidine-based derivatives, highlighting the importance of nitrogen positioning and ring flexibility .

Indole Core Modifications

- Nitro-substituted analogs : 2-Methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole (C₂₅H₂₁N₃O₂) replaces the p-tolyl group with a 4-nitrophenyl moiety. The nitro group’s electron-withdrawing nature reduces lipophilicity and may compromise membrane permeability compared to the methyl group .

- Chloro-substituted indoles : 7-Chloro-3-(1-methylpiperidin-4-yl)-1H-indole (304b) retains the methylpiperidine group but introduces a chlorine atom at the indole 7-position. This modification enhances cytotoxicity in cancer cell lines but increases metabolic instability .

Key Research Findings and Data Tables

Table 1: Impact of p-Tolyl Substituents on TNF-α Inhibition

| Compound ID | R Group (p-Tolyl Substitution) | TNF-α IC₅₀ (nM) | Reference |

|---|---|---|---|

| 40a | 4-CH₃ | 12 | |

| 40c | 4-Cl | 320 | |

| 40d | 4-Br | 450 | |

| 40f | 4-CF₃ | >1000 |

Table 2: Comparative Binding Affinities of Indole Derivatives

Biological Activity

The compound 2-methyl-3-((4-methylpiperidin-1-yl)(p-tolyl)methyl)-1H-indole , often referred to by its chemical structure, is a synthetic indole derivative that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of approximately 248.38 g/mol. Its structure includes a methyl group, a piperidine ring, and a p-tolyl group, which contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine moiety suggests potential activity as a central nervous system (CNS) agent, possibly influencing dopamine and serotonin pathways.

Table 1: Summary of Biological Targets

| Biological Target | Interaction Type | Reference |

|---|---|---|

| Dopamine Receptors | Agonist/Antagonist | |

| Serotonin Receptors | Modulator | |

| Enzymatic Activity | Inhibitor |

Antidepressant Effects

Studies have shown that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often attributed to their ability to enhance serotonergic and dopaminergic signaling.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative disease contexts where oxidative damage is a contributing factor.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of indole derivatives, including this compound. Preliminary results suggest efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.

Case Studies

- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of related compounds in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.

- Neuroprotective Effects : Research conducted by Umesha et al. (2009) evaluated the neuroprotective properties of indole derivatives against glutamate-induced toxicity in neuronal cell lines. The study found that these compounds could significantly reduce cell death and oxidative stress markers.

- Antimicrobial Activity : In a recent investigation into the antimicrobial properties of various indole derivatives, this compound showed promising results against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.